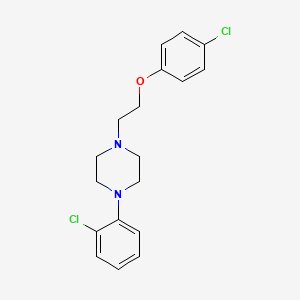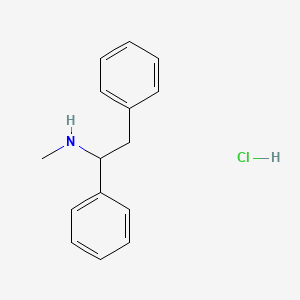
2,3-Bis((acetyloxy)methyl)-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/DK3528500 is a chemical compound that has been studied extensively for its various applications in industrial and scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/DK3528500 involves several synthetic routes, each with specific reaction conditions. The most common method includes the use of organic solvents and catalysts to facilitate the reaction. The process typically involves heating the reactants to a specific temperature and maintaining this temperature for a set period to ensure complete reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of NIOSH/DK3528500 is scaled up using large reactors and continuous flow systems. The industrial production methods focus on maximizing efficiency and minimizing waste. The process involves the use of advanced equipment and technology to monitor and control the reaction parameters. The final product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/DK3528500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of NIOSH/DK3528500 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products Formed: The major products formed from the reactions of NIOSH/DK3528500 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NIOSH/DK3528500 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and as a precursor for synthesizing other compounds. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, NIOSH/DK3528500 is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of various materials and as an additive in manufacturing processes.
Wirkmechanismus
The mechanism of action of NIOSH/DK3528500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NIOSH/DK3528500 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds may include other organic molecules with comparable functional groups or reactivity. NIOSH/DK3528500 stands out for its particular applications and effectiveness in various fields. Some similar compounds include other volatile organic compounds and derivatives with similar reactivity and applications.
Conclusion
NIOSH/DK3528500 is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
37439-56-8 |
|---|---|
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)-4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl]methyl acetate |
InChI |
InChI=1S/C14H16O6/c1-7-8(2)14(18)12(6-20-10(4)16)11(13(7)17)5-19-9(3)15/h5-6H2,1-4H3 |
InChI-Schlüssel |
XQFWPUOUGYFOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)COC(=O)C)COC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
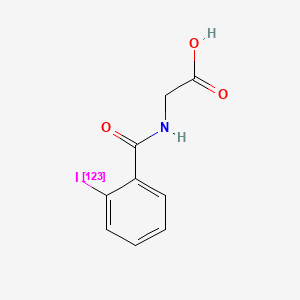




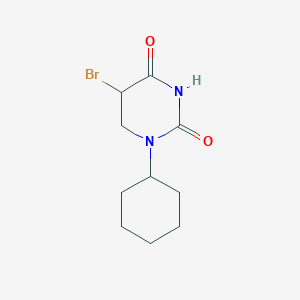
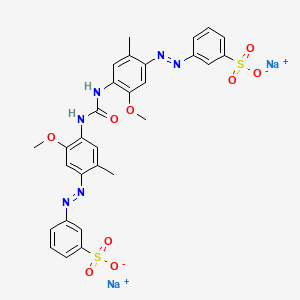
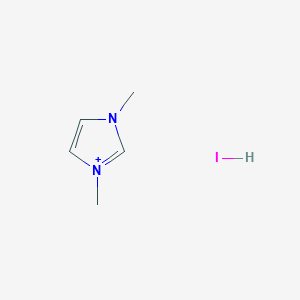
![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)

